molecular formula C13H15N3O B8092046 6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one

6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one

Cat. No.: B8092046
M. Wt: 229.28 g/mol
InChI Key: HZWQCNZNLVQOLS-UHFFFAOYSA-N
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Description

6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical structure .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.

Scientific Research Applications

6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may have potential therapeutic applications, such as in drug development or as a biochemical probe. In industry, this compound could be used in the production of materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its target. Detailed studies on the mechanism of action would provide insights into how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable reactivity and applications .

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This can make it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

6-(N-ethylanilino)-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-16(11-7-5-4-6-8-11)12-9-13(17)15-10(2)14-12/h4-9H,3H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWQCNZNLVQOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC(=O)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1)C2=CC(=O)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.